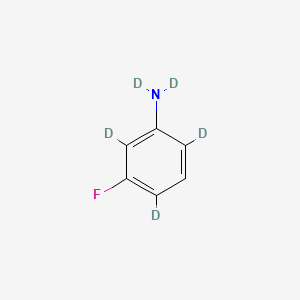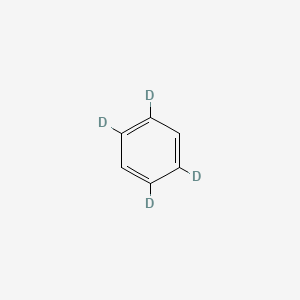![molecular formula C5H4ClN5S B13440075 7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine CAS No. 1620842-89-8](/img/structure/B13440075.png)
7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine is a heterocyclic compound with the molecular formula C5H4ClN5S and a molecular weight of 201.64 g/mol. This compound is known for its role as an intermediate in the synthesis of heteroaryl and heterocyclic compounds, particularly those that function as inhibitors of phosphoinositide 3-kinases (PI3K), which are used in the treatment of inflammatory and autoimmune disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine typically involves the cyclocondensation of 3(5)-amino-1,2,4-triazoles with cyanoguanidine . The substituted 3(5)-amino-1,2,4-triazoles are prepared from corresponding hydrazides and S-methylisothiourea via ring closure of the intermediate acylaminoguanidines .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the N-3 nitrogen atom of the heterocyclic system using reagents such as allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Alkylation: Reagents like allyl bromide, bromoethane, and (2-acetoxyethoxy)methyl bromide are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Alkylation Products: Alkylated derivatives at the N-3 position.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of heteroaryl and heterocyclic compounds.
Biology: The compound is used in the development of inhibitors for PI3K, which play a role in cellular functions such as growth, proliferation, and survival.
Medicine: PI3K inhibitors derived from this compound are used in the treatment of inflammatory and autoimmune disorders.
Industry: It is utilized in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The primary mechanism of action of 7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine involves its role as an intermediate in the synthesis of PI3K inhibitors. PI3K inhibitors function by blocking the PI3K pathway, which is involved in cell growth, proliferation, and survival. By inhibiting this pathway, these compounds can reduce inflammation and modulate immune responses.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a similar triazolo-triazine backbone but with different functional groups.
5,7-Diamino[1,2,4]triazolo[1,5-a][1,3,5]triazine: Another derivative with amino groups at positions 5 and 7.
Uniqueness
7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of PI3K inhibitors highlights its importance in medicinal chemistry.
Propiedades
Número CAS |
1620842-89-8 |
|---|---|
Fórmula molecular |
C5H4ClN5S |
Peso molecular |
201.64 g/mol |
Nombre IUPAC |
7-chloro-5-methylsulfanyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine |
InChI |
InChI=1S/C5H4ClN5S/c1-12-5-9-3(6)11-4(10-5)7-2-8-11/h2H,1H3 |
Clave InChI |
CGLFNOLZRXFWBJ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=NC=NN2C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


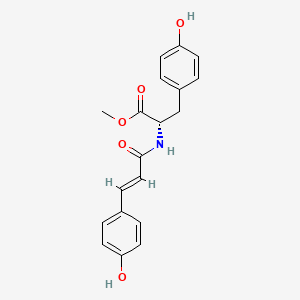

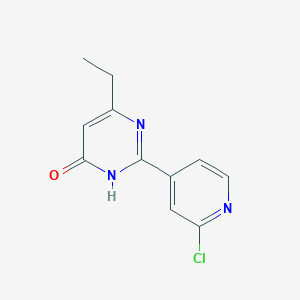
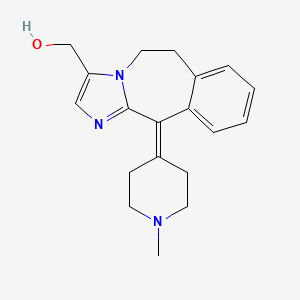
![(2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B13440012.png)
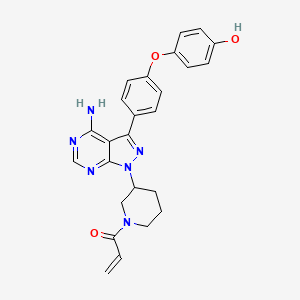

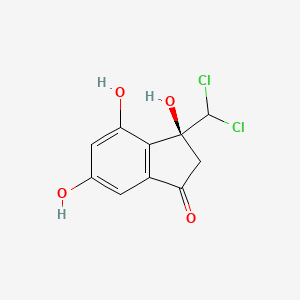
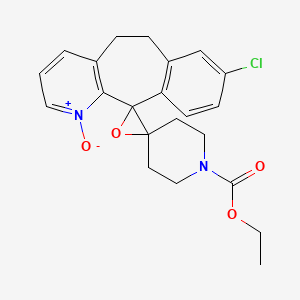
![[4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenyl] acetate](/img/structure/B13440043.png)
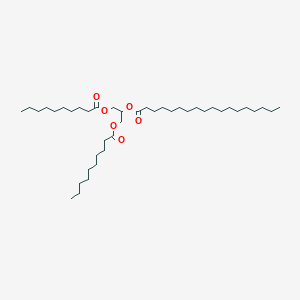
![5-Chloro-8-iodo-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B13440052.png)
